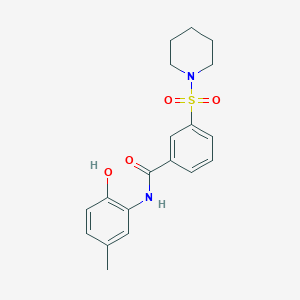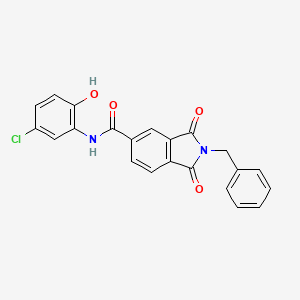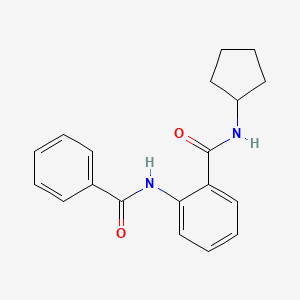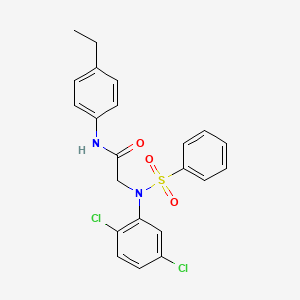
N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide
描述
N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as HMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMB is a selective inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which is involved in a variety of cellular processes, including cell survival, growth, and metabolism.
作用机制
N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide selectively inhibits the PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt and preventing its activation by phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling pathways that are involved in cell survival, growth, and metabolism.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the PKB/Akt signaling pathway. N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide has also been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects. In addition, N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages as a tool for scientific research. It is a selective inhibitor of the PKB/Akt signaling pathway, which makes it a valuable tool for studying the role of this pathway in various diseases and cellular processes. N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide also has some limitations. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, the effects of N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide on cellular processes may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research involving N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide. One area of research is the development of more selective inhibitors of the PKB/Akt signaling pathway. Another area of research is the investigation of the role of PKB/Akt in various diseases, including cancer, diabetes, and neurodegenerative diseases. N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide may also have potential applications in the development of new therapies for these diseases. Finally, further studies are needed to investigate the effects of N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide on cellular processes such as apoptosis, autophagy, and inflammation, and to determine the optimal experimental conditions for its use in lab experiments.
科学研究应用
N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the PKB/Akt signaling pathway, which is involved in a variety of cellular processes, including cell survival, growth, and metabolism. N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide has been used in a variety of studies to investigate the role of PKB/Akt in various diseases, including cancer, diabetes, and neurodegenerative diseases. N-(2-hydroxy-5-methylphenyl)-3-(1-piperidinylsulfonyl)benzamide has also been used to study the effects of PKB/Akt inhibition on cellular processes such as apoptosis, autophagy, and inflammation.
属性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-9-18(22)17(12-14)20-19(23)15-6-5-7-16(13-15)26(24,25)21-10-3-2-4-11-21/h5-9,12-13,22H,2-4,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMBUTNTNRALQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-[(1-pyrrolidinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3504933.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3504949.png)

![N-(3-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3504963.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-bromophenyl)acetamide](/img/structure/B3504969.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3504983.png)


![4-[(4-nitrophenyl)thio]benzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B3505007.png)
![4-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3505017.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B3505025.png)
![N-(3-methoxyphenyl)-2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B3505028.png)
![4-chlorophenyl 4-({[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3505036.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3505043.png)